molecular formula C13H15NO4S B2587106 3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid CAS No. 339343-22-5

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B2587106
CAS No.: 339343-22-5
M. Wt: 281.33
InChI Key: HMYDLHFCLSTJNZ-UHFFFAOYSA-N
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Description

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms This compound is characterized by the presence of an acetyl group at the third position, a methoxyphenyl group at the second position, and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with cysteine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild heating and the use of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazolidine-4-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group.

    Thiazolidine-4-carboxylic acid: Lacks the acetyl and methoxyphenyl groups.

    2-Phenylthiazolidine-4-carboxylic acid: Has a phenyl group instead of a methoxyphenyl group

Uniqueness

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid is unique due to the presence of both an acetyl group and a methoxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYDLHFCLSTJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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